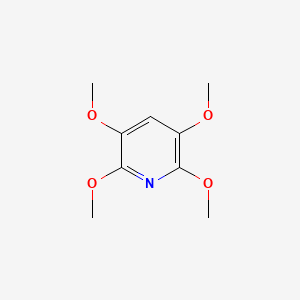

2,3,5,6-Tetramethoxypyridine

Description

2,3,5,6-Tetramethoxypyridine is a pyridine derivative with four methoxy (-OCH₃) groups symmetrically substituted at positions 2, 3, 5, and 6 of the pyridine ring. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler pyridine analogs. The compound is cataloged in authoritative chemical databases and literature, highlighting its relevance in synthetic and medicinal chemistry . Its molecular formula is C₉H₁₃NO₄, with a molecular weight of 199.20 g/mol.

Properties

IUPAC Name |

2,3,5,6-tetramethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWPLXLOLLTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxypyridine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of pyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced into the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield partially or fully demethylated pyridine derivatives.

Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Demethylated pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetramethoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethoxypyridine involves its interaction with various molecular targets and pathways. The methoxy groups enhance its electron-donating properties, making it a good nucleophile and ligand. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,3,5,6-Tetramethoxypyridine and structurally related pyridine derivatives:

Key Observations:

- Substituent Effects: The methoxy groups in this compound increase electron density on the pyridine ring compared to electron-withdrawing groups (e.g., nitro in compound 2d ). This difference may influence reactivity in aromatic substitution or metal coordination.

- Symmetry: The symmetrical substitution in this compound contrasts with the asymmetric functionalization of 2d, which includes a nitro group and fused imidazole ring. Symmetry often enhances crystallinity and stability .

- Molecular Weight and Complexity: this compound has a lower molecular weight than 2d or 2,2':6',2''-Terpyridine, suggesting simpler synthesis and purification processes.

Physicochemical Properties

- Melting Points: Compound 2d exhibits a high melting point (215–217°C) due to its rigid, fused-ring structure and polar nitro/cyano groups . In contrast, this compound likely has a lower melting point owing to its less polar methoxy substituents, though exact data are unavailable.

- Solubility: Methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar alkyl substituents (e.g., in 1,4,5,6-Tetrahydro-2-methylpyridine, pKa ~9.53 ).

- Acidity/Basicity: Pyridine derivatives with electron-donating groups (e.g., methoxy) exhibit reduced basicity compared to unsubstituted pyridine. For example, 1,4,5,6-Tetrahydro-1,2-dimethyl-pyridine has a pKa of 11.38, while methoxy-substituted analogs are less basic .

Biological Activity

2,3,5,6-Tetramethoxypyridine (TMP) is a pyridine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and organic synthesis. Understanding its biological properties is crucial for its development as a therapeutic agent.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- Structure : TMP features a pyridine ring with four methoxy groups positioned at the 2, 3, 5, and 6 positions.

Biological Activity Overview

TMP exhibits various biological activities, including:

- Antioxidant properties : TMP has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial effects : Studies indicate that TMP possesses antimicrobial activity against several bacterial strains.

- Neuroprotective effects : Preliminary research suggests that TMP may protect neuronal cells from damage due to oxidative stress.

The biological activities of TMP can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups enhance the electron-donating ability of the pyridine ring, allowing TMP to effectively neutralize free radicals.

- Inhibition of Enzymes : TMP may inhibit key enzymes involved in oxidative stress pathways, contributing to its neuroprotective effects.

- Modulation of Signaling Pathways : TMP has been observed to influence various cellular signaling pathways related to inflammation and apoptosis.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of TMP using DPPH and ABTS assays. The results demonstrated that TMP significantly reduced DPPH radicals with an IC50 value of 45 µM, indicating strong antioxidant potential.

Antimicrobial Activity

Research by Lee et al. (2021) tested the antimicrobial efficacy of TMP against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for various strains, suggesting that TMP could be developed into an antimicrobial agent.

Neuroprotection

In a neuroprotective study by Chen et al. (2022), TMP was administered to neuronal cell cultures exposed to oxidative stress induced by hydrogen peroxide. The results showed that TMP treatment led to a 30% increase in cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent.

Data Table: Summary of Biological Activities

| Activity Type | Assay/Method | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 45 µM | Zhang et al., 2020 |

| Antimicrobial | MIC Test | MIC = 50-100 µg/mL | Lee et al., 2021 |

| Neuroprotection | Cell Viability Assay | +30% viability | Chen et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.